molecular formula C20H19ClN2O4 B5418316 (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5418316
M. Wt: 386.8 g/mol
InChI Key: GCHCMGGFXVDYSZ-SXGWCWSVSA-N
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Description

(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a complex structure with various functional groups, including a nitrile group, a nitrophenyl group, and a methoxyphenyl group

Properties

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-4-13(2)27-20-18(21)10-14(11-19(20)26-3)9-16(12-22)15-5-7-17(8-6-15)23(24)25/h5-11,13H,4H2,1-3H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCMGGFXVDYSZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Methoxyphenyl Intermediate:

    Nitration: The nitrophenyl group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Nitrile Group: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

    Coupling Reactions: The final step involves coupling the various intermediates to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
  • (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-aminophenyl)prop-2-enenitrile
  • (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-methylphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties

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